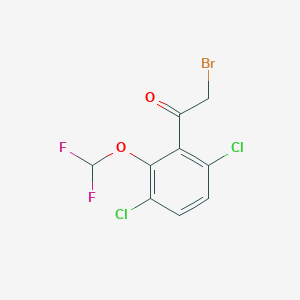

3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Description

3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide (DCDFPB) is a halogenated phenacyl bromide derivative characterized by two chlorine atoms at the 3' and 6' positions, a difluoromethoxy group at the 2' position, and a bromine atom at the phenacyl carbon. This compound is structurally designed to enhance reactivity and stability in synthetic applications, particularly in heterocyclic chemistry and photoredox catalysis. Its electron-withdrawing substituents (Cl, F, Br) make it a potent electrophile in nucleophilic substitution reactions and a precursor for generating radicals in photoredox processes .

Properties

IUPAC Name |

2-bromo-1-[3,6-dichloro-2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)7-4(11)1-2-5(12)8(7)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNLJVXYUHRTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)CBr)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex molecular structure, is being investigated for its efficacy in various therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClFO. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and lipophilicity, potentially improving bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 333.94 g/mol |

| Halogen Atoms | Chlorine (2), Bromine (1), Fluorine (2) |

| Functional Groups | Difluoromethoxy |

The mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of target molecules. Such modifications can disrupt cellular processes, leading to cytotoxic effects against cancer cells or pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenacyl derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic activity against various human cancer cell lines:

- HepG2 (Liver Cancer)

- HT-29 (Colon Cancer)

- MCF-7 (Breast Cancer)

The compound's effectiveness was evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated a dose-dependent response, with IC values suggesting potent activity against these cell lines.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Cytotoxicity Evaluation : A study published in the Global Journal of Science Frontier Research assessed the cytotoxic effects of various phenacyl derivatives, including this compound. The findings revealed that this compound induced significant apoptosis in HepG2 cells, with morphological changes indicative of cell death.

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has provided insights into how modifications influence biological activity. For instance, variations in halogen substitution patterns were shown to affect potency against different cancer cell lines, suggesting that this compound may benefit from further structural optimization.

Comparison with Similar Compounds

Comparison with Similar Phenacyl Bromide Derivatives

Structural and Electronic Features

DCDFPB is compared with structurally related phenacyl bromides (Table 1):

Key Structural Insights :

- DCDFPB’s dichloro and difluoromethoxy groups create synergistic electron-withdrawing effects, enhancing its reactivity in SN₂ reactions and radical formation compared to monosubstituted analogs (e.g., 4-chlorophenacyl bromide).

- The difluoromethoxy group improves hydrolytic stability over methoxy or hydroxyl analogs, reducing side reactions in polar solvents.

Photocatalytic Dehalogenation

- DCDFPB is debrominated using MOF-based catalysts (e.g., Rudcbpy-UiO-67) under visible light, achieving >90% conversion to phenacyl radicals for C–C coupling.

- Phenacyl bromide requires harsher conditions (Hg lamps) for debromination, with lower efficiency (60-70%) due to weaker C–Br bond polarization.

Preparation Methods

Direct Bromination of Phenacyl Derivatives

Method Overview:

One of the classical approaches involves bromination of phenacyl compounds, such as acetophenone derivatives, using brominating agents like elemental bromine or N-bromosuccinimide (NBS). This method typically proceeds via electrophilic aromatic substitution on the phenyl ring, followed by halogenation at the phenacyl moiety.

- Organic syntheses have demonstrated that phenacyl bromide can be prepared by brominating acetophenone in acetic acid or carbon disulfide, often under solvent-free conditions or in organic solvents like dichloromethane.

- The process involves controlled addition of bromine to avoid overbromination, especially at the aromatic ring, and often requires temperature control to optimize yield and selectivity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of acetophenone | Bromine, acetic acid, room temperature | ~70-90% | Overbromination minimized by temperature control |

| Purification | Recrystallization | — | Usually recrystallized from ethanol or petroleum ether |

Research Reference:

- Organic Syntheses document details the bromination of acetophenone to phenacyl bromide in solvent-free conditions, yielding high purity products.

Metal-Free C(sp3)-H Bromination of Aromatic Ketones

Method Overview:

Recent advances have introduced metal-free, radical-mediated bromination methods that selectively brominate the methyl group attached to aromatic ketones, such as phenacyl derivatives. These methods utilize hypervalent iodine reagents (e.g., phenyliodine diacetate, PIDA) in combination with bromide sources, under ambient conditions.

- A metal-free C(sp3)-H bromination methodology employs PIDA in the presence of potassium bromide (KBr). The process is facilitated by additives like p-toluenesulfonic acid (p-TsOH) and boron trifluoride etherate (BF3·Et2O), which activate the reagent and shift equilibrium toward bromination.

- The mechanism involves formation of an active brominating intermediate from PIDA and KBr, which then reacts with the phenacyl substrate.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of phenacyl ketone | PIDA, KBr, p-TsOH, BF3·Et2O, room temperature | 75-85% | Mild conditions, high selectivity |

| Purification | Column chromatography | — | Usually silica gel chromatography |

Research Reference:

- Mal et al. (2022) describe a metal-free bromination approach that yields phenacyl bromides with high efficiency under ambient conditions.

Bromination of 2,6-Difluorotoluene Derivatives

Method Overview:

For derivatives like 2,6-difluorotoluene, bromination involves initial substitution of methyl groups followed by bromination at the benzylic position, often using hydrobromic acid (HBr) with hydrogen peroxide (H2O2) under light irradiation.

- The process involves a radical mechanism where HBr and H2O2 generate bromine radicals that selectively brominate the methyl group, avoiding aromatic ring substitution.

- Light irradiation (e.g., 1000W iodine tungsten lamp) enhances the reaction rate and yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of difluorotoluene | HBr, H2O2, organic solvent, light irradiation | 90% | Selective benzylic bromination |

| Purification | Extraction, chromatography | — | High purity (>99%) |

Research Reference:

- The synthesis of 2,6-difluorobenzyl bromide employs this method, with detailed reaction conditions and high yields.

Multi-Step Synthesis via Intermediate Formation

Method Overview:

An alternative involves synthesizing phenacyl bromides through multi-step sequences, starting from simpler aromatic compounds such as chlorinated or fluorinated toluenes, followed by bromination at the methyl or aromatic positions.

- This approach often involves initial chlorination or fluorination, followed by selective bromination using NBS or elemental bromine, sometimes under UV light or heat to promote radical pathways.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Fluorination or chlorination | Specific halogenating agents | Variable | Precursor preparation |

| Bromination | NBS, UV irradiation | 60-85% | Selectivity depends on substituents |

Research Reference:

- Patented methods describe bromination of fluorinated aromatic compounds to yield the target phenacyl bromides with high purity and yields.

Summary of Key Parameters and Considerations

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating agent | Elemental bromine, NBS, PIDA + KBr | Choice depends on substrate and desired selectivity |

| Solvent | Dichloromethane, acetic acid, ethanol | Solvent influences reaction rate and purity |

| Temperature | 0°C to room temperature | Controlled to prevent overbromination |

| Reaction time | 6-24 hours | Longer times improve conversion but may cause side reactions |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide with high purity?

- Methodological Answer : Synthesis typically involves bromination and fluorination of precursor phenacyl derivatives. A two-step approach is recommended:

Halogenation : Start with a 3',6'-dichloro-phenacyl precursor. Use bromine (Br₂) in dichloromethane with FeBr₃ as a catalyst at 0–5°C to achieve regioselective bromination .

Difluoromethoxy Introduction : React the intermediate with difluoromethyl triflate (CF₂HOTf) in the presence of K₂CO₃ at 60°C for 6 hours .

Purification : Use column chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization in ethanol to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and computational tools:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at 3',6' and OCHF₂ at 2'). Fluorine coupling in ¹⁹F NMR (~-120 ppm for OCHF₂) indicates electronic effects .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z ~357.89).

- XRD : Single-crystal X-ray diffraction to resolve spatial arrangement of halogens and difluoromethoxy groups .

Q. What are the common nucleophilic substitution reactions facilitated by the bromine atom in this compound?

- Methodological Answer : The bromine at the phenacyl position is highly reactive toward nucleophiles (e.g., amines, thiols):

- Amine Substitution : React with primary amines (e.g., benzylamine) in DMF at 80°C for 12 hours to form aminated derivatives. Use TLC to monitor displacement .

- Thiol Coupling : Treat with thiophenol and K₂CO₃ in acetone under reflux to yield thioether analogs. Isolate via extraction (EtOAc/H₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions under varying solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity and nucleophilicity. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance SN2 mechanisms but may promote side reactions (e.g., elimination) at >100°C .

- Non-Polar Solvents (Toluene) : Favor SN1 pathways but require acidic additives (e.g., p-TsOH) to stabilize carbocation intermediates .

Experimental Design : Perform kinetic studies (UV-Vis monitoring at 300 nm) to compare rate constants (k) across solvents. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict solvent effects .

Q. What strategies are effective in studying the compound’s interactions with biomolecules (e.g., enzymes) for drug discovery?

- Methodological Answer :

- Fluorescence Quenching Assays : Incubate the compound with tryptophan-rich proteins (e.g., HSA) and measure Stern-Volmer constants to quantify binding affinity .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1MBO for cytochrome P450) to identify binding pockets. The difluoromethoxy group’s lipophilicity (logP ~2.5) enhances membrane penetration .

- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC₅₀ values with control compounds (e.g., 5-FU) to assess potency .

Q. How can computational models predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level. Calculate Fukui indices (ƒ⁺) to identify electron-rich sites (e.g., para to OCHF₂) prone to EAS .

- Machine Learning : Train models on the PISTACHIO database using descriptors like Hammett constants (σₘ for Cl = +0.37) and electrostatic potential maps .

Data Contradiction Analysis

Issue : Conflicting reports on the stability of the difluoromethoxy group under basic conditions.

- Resolution :

- Hypothesis : OCHF₂ hydrolyzes to CO₂H in strong bases (pH >10).

- Testing : Conduct pH-dependent stability studies (1M NaOH vs. phosphate buffer, pH 7.4). Monitor via ¹⁹F NMR; loss of -78 ppm (CF₂) signals confirms degradation .

- Mitigation : Use mild bases (e.g., NaHCO₃) during reactions to preserve the group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.